2-(bromomethyl)-5-(trifluoromethyl)Quinoline
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Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)Quinoline is a quinoline derivative characterized by the presence of bromomethyl and trifluoromethyl groups. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 5-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-(trifluoromethyl)Quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products:
Substitution Reactions: Products include azidoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Reactions: Quinoline N-oxides are the major products.
Reduction Reactions: Difluoromethyl and monofluoromethyl derivatives are formed.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)Quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)Quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-2,8-bis(trifluoromethyl)quinoline: This compound has two trifluoromethyl groups and a bromine atom at different positions on the quinoline ring.
2-(Chloromethyl)-5-(trifluoromethyl)quinoline: Similar to 2-(bromomethyl)-5-(trifluoromethyl)Quinoline but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties compared to other quinoline derivatives .
Properties
CAS No. |
127481-99-6 |
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Molecular Formula |
C11H7BrF3N |
Molecular Weight |
290.08 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-6-7-4-5-8-9(11(13,14)15)2-1-3-10(8)16-7/h1-5H,6H2 |
InChI Key |
DMCYBCBDZQOCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)CBr)C(F)(F)F |
Origin of Product |
United States |
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